ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate
CAS No.: 75621-70-4
Cat. No.: VC17295692
Molecular Formula: C11H17N3O4S
Molecular Weight: 287.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75621-70-4 |
|---|---|
| Molecular Formula | C11H17N3O4S |
| Molecular Weight | 287.34 g/mol |
| IUPAC Name | ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate |
| Standard InChI | InChI=1S/C11H17N3O4S/c1-2-18-8(15)6-4-3-5-7-19-10-9(16)12-11(17)14-13-10/h2-7H2,1H3,(H2,12,14,16,17) |
| Standard InChI Key | LIHJDVDJXPIXRJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCCSC1=NNC(=O)NC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate has the molecular formula C₁₁H₁₇N₃O₄S and a molecular weight of 287.34 g/mol. Its IUPAC name reflects the integration of a hexanoate ester backbone (ethyl 6-sulfanylhexanoate) and a 3,5-dioxo-1,2,4-triazin-6-yl moiety. Key structural elements include:
-
A 1,2,4-triazine ring with two ketone groups at positions 3 and 5.
-
A sulfanyl (-S-) bridge linking the triazine ring to the hexanoate chain.
-
An ethyl ester group at the terminal end of the hexanoic acid chain.
The compound’s canonical SMILES representation is CCOC(=O)CCCCCSC1=NNC(=O)NC1=O, and its InChIKey is LIHJDVDJXPIXRJ-UHFFFAOYSA-N.
Physicochemical Properties
While experimental data on this specific compound are sparse, inferences can be drawn from structurally related triazine derivatives:
-
LogP: Estimated at ~3.5–4.2, indicating moderate lipophilicity .
-
Solubility: Likely low in aqueous media due to the ester and triazine groups but may improve under acidic or basic conditions via hydrolysis.
-
Reactivity: The sulfanyl group is prone to oxidation, forming sulfoxides or sulfones, while the ester may hydrolyze to hexanoic acid.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate typically involves two key steps:
-
Formation of the Triazine Core: Reacting a hydrazide derivative with a 1,2-diketone in the presence of ammonium acetate and acetic acid. This method, adapted from similar triazine syntheses, yields the 3,5-dioxo-1,2,4-triazin-6-yl scaffold .
-
Sulfanylation and Esterification: Introducing the sulfanyl-hexanoate chain via nucleophilic substitution or thiol-ene chemistry, followed by esterification with ethanol.
A representative synthesis pathway is summarized below:
-
Hydrazide Preparation:
-
Triazine Ring Formation:
-
Sulfanyl Incorporation:
Optimization Challenges
Key challenges include:
-
Regioisomer Separation: Unsymmetrical diketones yield regioisomers requiring advanced purification techniques like supercritical fluid chromatography (SFC) .
-
Yield Improvement: Reactions often necessitate precise temperature control and catalyst selection to achieve >60% purity.
Chemical and Biological Properties
Reactivity Profile
-
Sulfanyl Group: Participates in nucleophilic substitutions (e.g., alkylation) and redox reactions.
-
Triazine Ring: The electron-deficient nature of the 1,2,4-triazine core facilitates interactions with biological nucleophiles like cysteine residues .
-
Ester Hydrolysis: Under acidic/basic conditions, the ethyl ester converts to hexanoic acid, altering solubility and bioavailability.
Biological Activity
Although direct studies are lacking, analogous triazines exhibit:
-
Enzyme Inhibition: Competitively binding to ATP sites in kinases .
-
Antimicrobial Effects: Disrupting folate biosynthesis in pathogens.
-
Herbicidal Activity: Inhibiting photosynthesis in plants.
A comparative analysis of triazine derivatives highlights the role of substituents in modulating activity :
| Compound | Target Activity | pIC₅₀ | LogD |
|---|---|---|---|
| Triazine Analog 1 | Enzyme Inhibition | 8.30 | 3.49 |
| Triazine Analog 2 | Antagonist Binding | 7.85 | 4.24 |
Drug Metabolism and Pharmacokinetics (DMPK)
Data from related compounds reveal critical insights :
-
Metabolic Stability: Rapid hepatic metabolism (t₁/₂ = 4.4 min in mouse hepatocytes).
-
Protein Binding: High plasma protein binding (<1% free fraction), limiting bioavailability.
-
Solubility: Poor kinetic solubility (~1.4 μM), necessitating formulation enhancements.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume